9-Chloro Triamcinolone Acetonide 21-Acetate

Analytical Chemistry Pharmaceutical Quality Control Stability Studies

QC labs struggle to identify and quantify 9-Chloro Triamcinolone Acetonide 21-Acetate as a process impurity in triamcinolone acetonide products. This characterized reference standard (CAS 10392-75-3) provides the distinct chromatographic retention and chlorine isotopic pattern (MW 492.99) essential for HPLC/UPLC method validation per ICH guidelines. • Confirms impurity identity via LC-MS/MS for unknown peak investigation • Serves as degradation marker in forced degradation & stability studies • Enables ANDA impurity profiling for generic drug equivalence demonstration Supplied with full characterization data; ambient shipping.

Molecular Formula C26H33ClO7
Molecular Weight 492.993
CAS No. 10392-75-3
Cat. No. B588059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro Triamcinolone Acetonide 21-Acetate
CAS10392-75-3
Synonyms9-Chloro 21-Acetyloxy Triamcinolone Acetonide;  (11β,16α)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
Molecular FormulaC26H33ClO7
Molecular Weight492.993
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)Cl)O)C)OC(O2)(C)C
InChIInChI=1S/C26H33ClO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1
InChIKeyIRHGAALQXFDXBJ-VHDCPBDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro Triamcinolone Acetonide 21-Acetate (CAS 10392-75-3) as a Pharmaceutical Reference Standard


9-Chloro Triamcinolone Acetonide 21-Acetate (CAS 10392-75-3) is a halogenated derivative of the synthetic corticosteroid triamcinolone acetonide, characterized by a chlorine substitution at the C9 position and an acetate ester at the C21 position . It is primarily utilized and procured as a characterized reference standard for analytical method development, impurity profiling, and quality control (QC) applications in pharmaceutical research, specifically for triamcinolone acetonide .

Procurement Risk of 9-Chloro Triamcinolone Acetonide 21-Acetate: Why Interchanging Analogs is Scientifically Unsound


Substituting 9-Chloro Triamcinolone Acetonide 21-Acetate with a generic analog without rigorous qualification is scientifically unsound due to its specific role as a process-related impurity and degradation marker in triamcinolone acetonide drug products . Its unique structural features—the chlorine at C9 and acetate at C21—are critical for its distinct chromatographic and spectroscopic properties, which are essential for accurate quantification in stability-indicating methods . Using an unqualified alternative could lead to misidentification or inaccurate quantitation of impurities, potentially compromising the safety and efficacy data of the parent drug product and causing regulatory filing delays .

Quantitative Differentiation of 9-Chloro Triamcinolone Acetonide 21-Acetate for Analytical Method Development


Comparative Utility: Impurity Identification vs. Pharmacological Activity

The primary utility of 9-Chloro Triamcinolone Acetonide 21-Acetate is as a reference standard for identifying and quantifying a specific impurity (Triamcinolone Acetonide Impurity E) in triamcinolone acetonide drug substance and product [1]. In contrast, the parent drug, triamcinolone acetonide, is a potent glucocorticoid with an anti-inflammatory potency approximately 8 times that of prednisone [2]. This functional dichotomy is the most critical differentiator for procurement decisions.

Analytical Chemistry Pharmaceutical Quality Control Stability Studies

Chromatographic Selectivity: Purity Assessment via HPLC

Vendors supply 9-Chloro Triamcinolone Acetonide 21-Acetate with a Certificate of Analysis (CoA) that includes purity data, typically determined by HPLC . For instance, Aladdin Scientific provides this compound with a typical purity specification of 95% or higher, supported by lot-specific HPLC data . This quantitative purity information is essential for its role as a reference standard, enabling accurate calibration and method validation, unlike a generic research chemical that may lack such detailed characterization.

HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Structural Confirmation: Molecular Weight for Mass Spectrometric Detection

The compound has a defined molecular formula (C26H33ClO7) and molecular weight (492.99 g/mol) [1][2]. This precise mass, combined with the distinct isotopic signature of chlorine, provides a unique and specific identifier for mass spectrometric (MS) detection and confirmation . In contrast, the parent compound triamcinolone acetonide (C24H31FO6, MW 434.5) has a different mass and lacks the characteristic chlorine isotope pattern, offering a clear analytical distinction for impurity tracking [2].

LC-MS/MS Structural Confirmation Impurity Identification

Thermal Stability: Melting Point for Identity and Purity Assessment

9-Chloro Triamcinolone Acetonide 21-Acetate exhibits a defined melting point of >235°C with decomposition . This thermal property serves as a key identifier and a rapid indicator of purity for the solid reference standard. The melting point of triamcinolone acetonide is reported as ~292-294°C [1]. The lower melting point of the chloro-acetate derivative is consistent with the structural modification and provides a clear physical property for differentiating the two compounds.

Thermal Analysis Material Characterization Pharmaceutical Reference Standards

Optimal Application Scenarios for Procuring 9-Chloro Triamcinolone Acetonide 21-Acetate


Analytical Method Development and Validation for Triamcinolone Acetonide Impurity E

This compound is optimally procured as a reference standard for developing and validating HPLC or UPLC methods to quantify Triamcinolone Acetonide Impurity E in drug substances and finished products [1]. Its characterized purity (≥95%) and unique molecular mass [2] are essential for establishing method specificity, accuracy, and precision, ensuring compliance with ICH guidelines.

Stability-Indicating Assays for Triamcinolone Acetonide Drug Products

In forced degradation studies and long-term stability testing of triamcinolone acetonide formulations, 9-Chloro Triamcinolone Acetonide 21-Acetate serves as a critical marker for degradation pathways [1]. Its distinct chromatographic retention time and mass spectrometric signature [2] allow for its unambiguous identification and quantitation among other degradation products, ensuring the robustness of the stability-indicating method.

Quality Control Release Testing and ANDA Filings

Pharmaceutical QC laboratories and generic drug manufacturers require this reference standard for routine release testing of triamcinolone acetonide API and batches [1]. Its use is mandated for demonstrating control over this specific impurity, a key component of the drug product's impurity profile that must be reported in Abbreviated New Drug Applications (ANDAs) to ensure therapeutic equivalence to the reference listed drug.

Structural Elucidation and Identification of Unknown Impurities

During the investigation of an unknown peak in a chromatogram of a triamcinolone acetonide sample, this compound can be used as a comparative standard. Its known molecular weight (492.99 g/mol) [2] and characteristic chlorine isotopic pattern [2] obtained via LC-MS/MS can confirm or rule out its identity as the source of the unknown impurity, a critical step in investigative pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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